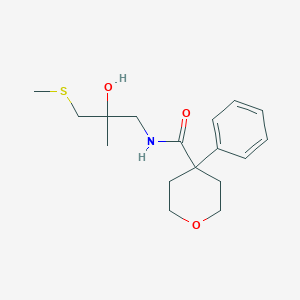
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C17H25NO3S and its molecular weight is 323.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives : A study synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. The structures were confirmed via elemental analysis and spectral data, and their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells was evaluated Hassan, Hafez, & Osman, 2014.
Practical Synthesis of an Orally Active CCR5 Antagonist : This study detailed a practical method for synthesizing an orally active CCR5 antagonist, showcasing a new inexpensive method without chromatographic purification Ikemoto et al., 2005.
Antimicrobial Activity
Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides : This research synthesized novel compounds and demonstrated their significant antibacterial and antifungal activities, comparing favorably to standard drugs Zhuravel et al., 2005.
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides : A series of novel compounds were synthesized and tested for antifungal activity, with some showing higher efficacy than standard treatments. A three-dimensional quantitative structure-activity relationship model was developed to analyze the compounds Du et al., 2015.
Antibacterial Evaluation
Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H -pyran-2- carboxamide Derivatives : This study described the synthesis of pyranone amide derivatives and their antimicrobial activities against various bacteria and fungi, with some compounds showing significant efficacy Aytemi̇r et al., 2003.
Experimental and computational studies on the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides with antibacterial activity : The study investigated the tautomerism of certain compounds and its relation to antibacterial activity, finding that the keto group's energetic stabilization may influence hydrogen bond interactions with bacterial enzymes Kaczor et al., 2013.
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-16(20,13-22-2)12-18-15(19)17(8-10-21-11-9-17)14-6-4-3-5-7-14/h3-7,20H,8-13H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZYFAJSVUHNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2878123.png)
![5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2878124.png)
![7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878126.png)
![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2878128.png)
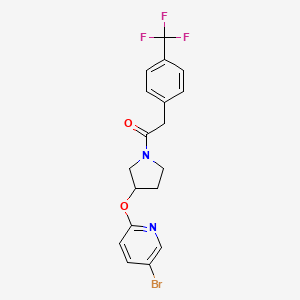
![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2878131.png)
![6-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B2878132.png)

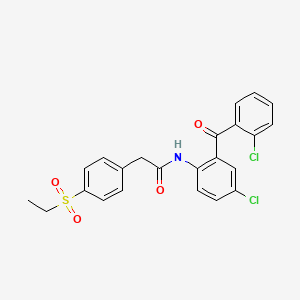
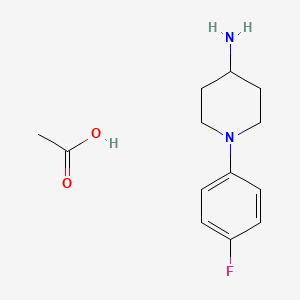
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2878139.png)
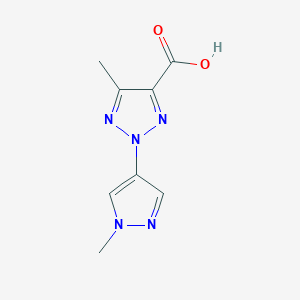
![5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2878142.png)